2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and a phenethylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 4-fluorobenzylamine with glyoxal and ammonium acetate to form the imidazole ring. This intermediate is then reacted with thiourea to introduce the thioether linkage. Finally, the phenethylacetamide moiety is introduced through an acylation reaction using phenethylamine and acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage may facilitate the compound’s binding to metal ions, enhancing its biological activity. Additionally, the phenethylacetamide moiety can interact with cellular membranes, affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4H-chromene-3-carbonitrile derivatives: Known for their tyrosinase inhibitory activity.
Benzimidazole derivatives: Exhibiting anticancer properties against various cell lines
Uniqueness
2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-18-8-6-17(7-9-18)14-24-13-12-23-20(24)26-15-19(25)22-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUIBRWATFAAOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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